molecular formula C24H26ClN3OS B6526147 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride CAS No. 1135226-15-1

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride

Cat. No.: B6526147
CAS No.: 1135226-15-1
M. Wt: 440.0 g/mol
InChI Key: WNOOEHKSGLQDRQ-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride is a synthetic benzothiazole-derived carboxamide compound. Its structure features a 4,5-dimethyl-substituted benzothiazole core linked to a naphthalene-2-carboxamide group via an ethyl spacer with a dimethylamino moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. Benzothiazoles are known for their bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties . The naphthalene moiety may contribute to π-π stacking interactions with biological targets, while the dimethylaminoethyl group could improve membrane permeability and receptor binding .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS.ClH/c1-16-9-12-21-22(17(16)2)25-24(29-21)27(14-13-26(3)4)23(28)20-11-10-18-7-5-6-8-19(18)15-20;/h5-12,15H,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOOEHKSGLQDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of heterocyclic carboxamides and thiazole derivatives. Below is a detailed comparison based on molecular structure, synthesis, and physicochemical properties.

Structural and Functional Group Analysis

Compound Name / ID Core Structure Key Functional Groups Molecular Formula Molecular Weight Melting Point (°C)
Target Compound Benzothiazole + naphthalene Carboxamide, dimethylaminoethyl, HCl salt Not explicitly provided (estimated: C25H28N4OS·HCl) ~493.5 Not reported
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate () Triazole + naphthalene Carbothioate, methoxybenzyl, amino C21H18O2N4S 390.45 166–167
(R)-2-Phenyl-4,5-dihydrothiazole-4-carboxamide derivatives () Dihydrothiazole Carboxamide, benzohydrazide Varies Varies Not reported
N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide () Naphthalene + benzamide Dinitro, hydroxy-naphthyl, ethylamino C26H22N4O5 470.48 52–54
N-[6-[bis(2-methylpropyl)sulfamoyl]-1,3-benzothiazol-2-yl]naphthalene-2-carboxamide () Benzothiazole + naphthalene Sulfamoyl, carboxamide C27H30N4O3S2 546.73 Not reported

Key Observations:

  • Heterocyclic Core : The target compound’s benzothiazole core (vs. triazole in or dihydrothiazole in ) may enhance metabolic stability and binding affinity due to aromatic rigidity and sulfur atom participation in hydrophobic interactions.
  • Salt Form : The hydrochloride salt (target) contrasts with neutral carbothioates () or free bases (), favoring enhanced solubility in polar solvents.

Physicochemical and Spectroscopic Properties

  • IR/NMR Trends: The target compound’s IR would show peaks for C=O (1680–1650 cm⁻¹, carboxamide) and N-H (3200–3300 cm⁻¹), similar to . ¹H NMR would display signals for dimethylamino protons (~2.2–2.5 ppm) and aromatic naphthalene/benzothiazole protons (6.5–8.5 ppm), aligning with patterns in .

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